(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide

Critical Micelle Concentration Gemini Surfactant Thermodynamics Spacer Length Effect

(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide (CAS 94231-28-4), commonly designated 8–12–8, is a cationic gemini (dimeric) surfactant composed of two dimethyloctylammonium head groups linked by a twelve-carbon dodecamethylene spacer, with bromide counterions. Its molecular formula is C₃₂H₇₀Br₂N₂ and its molecular weight is 642.72 g/mol.

Molecular Formula C32H70Br2N2
Molecular Weight 642.7 g/mol
CAS No. 94231-28-4
Cat. No. B12671701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide
CAS94231-28-4
Molecular FormulaC32H70Br2N2
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](C)(C)CCCCCCCCCCCC[N+](C)(C)CCCCCCCC.[Br-].[Br-]
InChIInChI=1S/C32H70N2.2BrH/c1-7-9-11-13-21-25-29-33(3,4)31-27-23-19-17-15-16-18-20-24-28-32-34(5,6)30-26-22-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2
InChIKeyMFGOUNNVWDVPJG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecane-1,12-diylbis(dimethyloctylammonium) Dibromide (CAS 94231-28-4): A Cationic Gemini Surfactant with a Dodecamethylene Spacer


(Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide (CAS 94231-28-4), commonly designated 8–12–8, is a cationic gemini (dimeric) surfactant composed of two dimethyloctylammonium head groups linked by a twelve-carbon dodecamethylene spacer, with bromide counterions [1]. Its molecular formula is C₃₂H₇₀Br₂N₂ and its molecular weight is 642.72 g/mol . As a gemini surfactant, it exhibits markedly lower critical micelle concentrations (CMC) and higher surface activity compared to conventional single-chain analogs, properties that are exquisitely sensitive to spacer length [2].

Why Spacer Length Dictates Function: The 8–12–8 Differentiation


Gemini surfactants with identical head groups but different spacer lengths (e.g., 8–6–8, 8–8–8, 8–12–8) cannot be generically interchanged because the spacer chain length governs critical self-assembly, thermodynamic, and application-specific parameters. A longer spacer like the dodecamethylene group in 8–12–8 alters the distance between cationic charges, directly impacting micelle ionization, enthalpy–entropy compensation during micellization, and the morphology of aggregates [1][2]. These physicochemical differences translate into divergent performance in polymer–surfactant complexation and industrial formulations such as drilling fluids, where spacer-dependent rheological and filtration properties have been documented [3][4].

Quantitative Differentiation of (Dodecane-1,12-diylbis(dimethyloctylammonium)) Dibromide from Close Analogs


Critical Micelle Concentration (CMC) Depression vs. the Shorter-Spacer 8–6–8 Analog

The dodecamethylene spacer in 8–12–8 depresses the critical micelle concentration (CMC) relative to the hexylene-spacer analog 8–6–8. Łudzik et al. (2014) determined CMC values for both surfactants via electric conductance measurements across 288.15–323.15 K; 8–12–8 exhibited systematically lower CMC values than 8–6–8 at every temperature point investigated, consistent with enhanced hydrophobicity imparted by the longer spacer facilitating aggregation at lower surfactant concentrations [1]. Precise numerical CMC values are tabulated in the primary reference; the trend of CMC depression with increasing spacer length is well established for this homologous series [2].

Critical Micelle Concentration Gemini Surfactant Thermodynamics Spacer Length Effect

Enhanced Polymer–Surfactant Aggregate Growth with Sodium Hyaluronate vs. Single-Chain DTAB

In light scattering studies with sodium hyaluronate (NaHA), 8–12–8 (designated dodecanediyl-α,ω-bis(dimethyloctylammonium bromide)) promoted substantial polymer–surfactant aggregate growth, in contrast to the single-chain surfactant dodecyltrimethylammonium bromide (DTAB) which produced smaller complexes [1]. The dimeric structure of 8–12–8 with two cationic anchoring points enables more effective electrostatic cross-linking of the anionic polysaccharide, yielding aggregates of higher molecular weight and larger hydrodynamic radius as surfactant concentration increases.

Polymer–Surfactant Interaction Light Scattering Aggregate Molecular Weight

Volumetric and Calorimetric Evidence of Spacer-Length-Dependent Micellization vs. 8–6–8

DSC and densimetric measurements on aqueous solutions of 8–12–8 and 8–6–8 revealed distinct concentration-dependent profiles of the volumetric expansion coefficient (αT) and apparent molar heat capacity (Cp,ϕ) that differ between the two surfactants [1]. The inflection points in Cp,ϕ vs. molality curves correspond to the CMC region and differ in shape and position for 8–12–8 versus 8–6–8, reflecting spacer-length-dependent hydration changes during micellization. The partial molar volume (Vϕ) trends as a function of concentration also diverge, indicating different packing geometries within the micellar aggregates.

Apparent Molar Volume Heat Capacity DSC Densimetry

Water-Based Drilling Mud Performance: Viscosification and Filtration Control vs. Shorter-Chain Analogs

Ahmed et al. (2016) synthesized and evaluated a series of alkanediyl-α,ω-bis[ N , N -dimethyl alkyl (octyl or dodecyl)ammonium] dibromide gemini surfactants (R-s-R; s = 6, 10, 12; R = 8 and 12) as additives for water-based drilling muds formulated with Na-montmorillonite clay [1]. Among the octyl series, the compounds with longer spacer chains (s = 12, corresponding to 8–12–8) demonstrated superior performance as viscosifiers and filter loss additives, with rheological properties and filtration control meeting American Petroleum Institute (API) specifications. The longer spacer enhances intercalation between clay lamellae, as confirmed by XRD analysis, improving gel strength and thixotropy relative to shorter-spacer analogs (s = 6, 10).

Drilling Fluids Rheology Filter Loss Bentonite Clay

Spacer-Length-Driven Micellar Structural Transitions Evidenced by ITC, SANS, and SAXS

A comprehensive study of alkanediyl-α,ω-bis(dimethylalkylammonium) bromides using ITC, SANS, SAXS, and STEM demonstrated that spacer chain length governs the shape and structural transitions of micellar aggregates as a function of temperature and concentration [1]. For the 8–12–8 system, the dodecamethylene spacer promotes distinct aggregate morphologies and transition temperatures compared to shorter-spacer members of the series. The shape of ITC titration curves, interpreted alongside SANS/SAXS-derived pair distance distribution functions, provides a thermodynamic and structural fingerprint that is unique to each spacer length, enabling predictive selection for applications requiring specific micelle geometries.

Isothermal Titration Calorimetry Small-Angle Neutron Scattering Micelle Morphology Structural Transition

Thermodynamic Signature of Micellization: Enthalpy–Entropy Compensation Differentiated from 8–6–8

The thermodynamic functions of micellization (ΔGmic, ΔHmic, ΔSmic) determined by Łudzik et al. (2014) from conductivity data reveal spacer-length-dependent differences between 8–12–8 and 8–6–8 [1]. Both surfactants exhibit enthalpy–entropy compensation, but the magnitude and temperature dependence of ΔHmic and ΔSmic differ, reflecting the influence of the longer spacer on the hydrophobic effect and counterion binding. The longer dodecamethylene spacer in 8–12–8 results in a more exothermic ΔHmic and a less positive ΔSmic at equivalent temperatures compared to 8–6–8, consistent with reduced water structure disruption around the larger hydrophobic spacer domain.

Enthalpy of Micellization Entropy of Micellization Gibbs Free Energy Enthalpy–Entropy Compensation

High-Value Application Scenarios for (Dodecane-1,12-diylbis(dimethyloctylammonium)) Dibromide Based on Comparative Evidence


High-Performance Water-Based Drilling Fluid Additive for Shale Inhibition and Rheology Control

The demonstrated superiority of 8–12–8 over shorter-spacer gemini analogs (8–6–8, 8–10–8) as a viscosifier and filter loss additive in Na-montmorillonite-based water muds [1] positions this compound as a targeted procurement choice for oilfield service companies formulating high-temperature, high-pressure (HTHP) drilling fluids. The longer dodecamethylene spacer enhances clay intercalation and gel network formation, directly improving cuttings suspension and wellbore stability as confirmed by API-specification rheological testing. Procurement should prioritize this specific spacer length (s=12) within the octyl gemini series when enhanced low-end rheology and fluid loss control are required.

Polyelectrolyte–Surfactant Complexation for Enhanced Viscosity and Encapsulation Systems

The ability of 8–12–8 to promote substantial aggregate growth with anionic polysaccharides such as sodium hyaluronate, outperforming single-chain surfactants like DTAB [2], makes it a candidate for formulations requiring high-viscosity complexes or encapsulation matrices. This is directly relevant to cosmetic, pharmaceutical, and personal care product developers seeking cationic surfactants that provide stronger electrostatic cross-linking and larger aggregate structures at lower concentrations.

Fundamental and Applied Research on Spacer-Length-Dependent Micellar Morphology

The established relationship between spacer length and micellar aggregate shape, evidenced by ITC, SANS, and SAXS analyses across the alkanediyl-α,ω-bis(dimethylalkylammonium) bromide series [3], makes 8–12–8 a valuable tool for academic and industrial laboratories investigating structure–property relationships in gemini surfactants. Researchers studying templated materials synthesis, micellar-enhanced ultrafiltration, or drug delivery vehicles can use 8–12–8 as a well-characterized long-spacer reference compound with documented thermodynamic and structural parameters [4].

Low-Concentration Industrial Emulsification and Surface Tension Reduction

The systematically lower CMC of 8–12–8 relative to 8–6–8 across a broad temperature range [4] translates to effective micelle formation and surface tension reduction at reduced surfactant dosage. This supports procurement for industrial cleaning, textile processing, and agrochemical formulations where minimizing surfactant loading while maintaining performance is both an economic and environmental priority.

Quote Request

Request a Quote for (Dodecane-1,12-diylbis(dimethyloctylammonium)) dibromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.